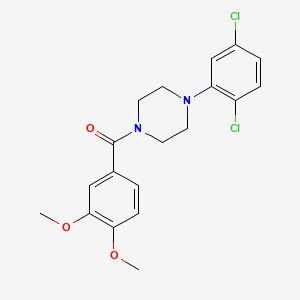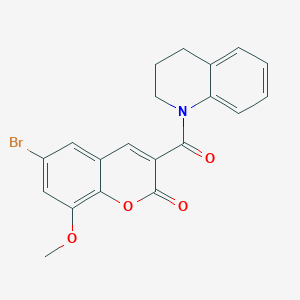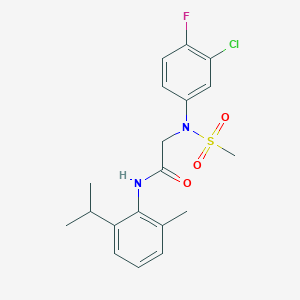![molecular formula C20H26N2O3S B3611303 1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3611303.png)
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In neurology, this compound has been shown to increase the levels of various antioxidants such as glutathione and superoxide dismutase, which can protect neurons from oxidative stress-induced damage. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal growth and survival.
In oncology, this compound has been shown to induce cell death in various cancer cell lines through the activation of apoptotic pathways and the inhibition of cell cycle progression. This compound has also been shown to sensitize cancer cells to other anti-cancer drugs, such as cisplatin and doxorubicin.
In psychiatry, this compound has been shown to modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also stable under various conditions and can be stored for extended periods without degradation. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safe compound for use in lab experiments.
However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a relatively short half-life in the body, which can make it difficult to achieve therapeutic concentrations in vivo. Finally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine. One area of research is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of this compound in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the safety and efficacy of this compound in humans, which could pave the way for its clinical development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to possess neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, this compound has been shown to possess anti-cancer properties and can induce cell death in various cancer cell lines. This compound has also been investigated for its potential use in combination therapy with other anti-cancer drugs to enhance their efficacy.
In psychiatry, this compound has been shown to possess anxiolytic and antidepressant properties and can modulate the levels of various neurotransmitters in the brain. This compound has also been investigated for its potential use in the treatment of addiction and substance abuse disorders.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-5-6-16(2)19(13-15)21-9-11-22(12-10-21)26(23,24)18-7-8-20(25-4)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOTGAOSRCGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3611230.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3611233.png)
![2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3611238.png)
![methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3611249.png)
![5,7-dimethyl-N-(3-nitrobenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3611251.png)

![4-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3611270.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3611274.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3611282.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3611287.png)


![N-ethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611319.png)
![3-[(4-benzylpiperazin-1-yl)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3611326.png)